Trans-N-tert-Butoxycarbonyl-4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexanamine is a key intermediate compound in the synthesis of Cariprazine. [] Cariprazine (RGH-188), a novel antipsychotic drug candidate, is classified as a dopamine D3 receptor-preferring, D3/D2 dopamine receptor antagonist–partial agonist. []
trans-N-tert-Butoxycarbonyl-4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexanamine is a chemical compound with significant relevance in medicinal chemistry, particularly as an intermediate in the synthesis of Desmethyl Cariprazine Hydrochloride, a D2/D3 dopamine receptor antagonist used in the treatment of schizophrenia and bipolar disorder. The compound is characterized by its complex molecular structure, which includes a cyclohexane ring and a piperazine moiety, making it a subject of interest for various scientific applications.
This compound is primarily sourced from chemical suppliers and research institutions that specialize in pharmaceutical intermediates. It is available for purchase through various chemical supply companies and is often used in academic and industrial research settings.
trans-N-tert-Butoxycarbonyl-4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexanamine falls under the category of organic compounds, specifically within the subcategories of amines and carbamates. Its structure includes functional groups such as tert-butoxycarbonyl, which is commonly used to protect amines during chemical synthesis.
The synthesis of trans-N-tert-Butoxycarbonyl-4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexanamine involves several key steps:
These synthetic routes are critical for producing high-purity intermediates necessary for pharmaceutical applications .
The molecular formula of trans-N-tert-Butoxycarbonyl-4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexanamine is C23H35Cl2N3O2, with a molecular weight of 456.45 g/mol. The structure features a cyclohexane ring connected to a piperazine group and a tert-butoxycarbonyl protecting group.
The primary reactions involving trans-N-tert-Butoxycarbonyl-4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexanamine include:
These reactions are essential for modifying the compound's functional groups to enhance its pharmacological properties .
trans-N-tert-Butoxycarbonyl-4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexanamine acts primarily as an antagonist at D2/D3 dopamine receptors. This mechanism involves binding to these receptors and inhibiting their activity, which is crucial for modulating neurotransmitter release and influencing various neurological pathways.
Research indicates that compounds targeting D2/D3 receptors can have significant effects on mood regulation and psychotic disorders, making this compound particularly relevant in psychiatric pharmacology .
The compound exhibits typical characteristics associated with amines and carbamates:
Key chemical properties include:
trans-N-tert-Butoxycarbonyl-4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexanamine serves as an important intermediate in pharmaceutical synthesis. Its applications include:
The versatility of this compound highlights its potential in advancing therapeutic strategies targeting neurological disorders .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4